5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide
Description
5-Bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide is a brominated heterocyclic compound featuring a pyridine carboxamide core linked to a 6-bromo-2-methylquinoline moiety. The molecule contains two bromine substituents: one at the 5-position of the pyridine ring and another at the 6-position of the quinoline ring.
Properties
IUPAC Name |
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O/c1-9-4-15(13-6-11(17)2-3-14(13)20-9)21-16(22)10-5-12(18)8-19-7-10/h2-8H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXANIJAJXZWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-methylquinoline followed by the formation of the carboxamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-bromo-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to DNA and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
However, Z14’s ethoxy group on benzothiazole may improve solubility compared to the target’s methyl group on quinoline.
Core Heterocycles: The pyridine-quinoline core in the target compound contrasts with Z14’s pyrimidine-benzothiazole system. Pyrimidine derivatives (e.g., Z14) are often associated with antiviral activity due to their resemblance to nucleobases , while quinoline-based compounds (e.g., ) are explored for anticancer applications.
Functional Groups :
- Carboxamide vs. Urea: The target’s carboxamide group enables hydrogen bonding with target proteins, similar to Z14. In contrast, Z15’s urea moiety may engage in stronger dipole interactions but has higher metabolic instability.
Biological Targets: The target compound’s quinoline-pyridine hybrid structure is structurally closer to tuberculosis drug Q203 ( ), which inhibits F-ATP synthase.
Computational and Experimental Tools for Structural Analysis
Structural comparisons rely heavily on crystallographic software such as SHELX (for refinement) and SIR97 (for direct-method structure solution) . Tools like WinGX and ORTEP-3 facilitate graphical representation of molecular conformations, critical for analyzing steric effects of substituents (e.g., bromine vs. ethoxy in Z14).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
